N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxypyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide typically involves the reaction of 2-chlorobenzylamine with 6-hydroxypyridine-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: Formation of N-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide.
Reduction: Formation of N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-amine.
Substitution: Formation of N-[(2-methoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
- N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-amine
- N-[(2-methoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide
Uniqueness
N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide, also known as CMHPD, is a pyridine-based compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
CMHPD features a chlorophenyl group and a hydroxypyridine moiety, which contribute to its unique biological activity. Its structural formula is represented as follows:
1. Anti-inflammatory Activity
In vitro studies have demonstrated that CMHPD exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various cellular models.
2. Anticancer Properties
CMHPD has been investigated for its anticancer effects against several cancer cell lines, including breast, lung, and colon cancer. Research indicates that it induces apoptosis in these cells through the activation of caspases and modulation of cell cycle regulators . The compound has shown IC50 values indicating potent inhibitory effects on cancer cell proliferation.
3. Antimicrobial Activity
The compound displays antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Studies have reported minimum inhibitory concentrations (MIC) that suggest effective inhibition of bacterial growth .
The mechanism by which CMHPD exerts its biological effects involves several pathways:
- Enzyme Inhibition : CMHPD may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby blocking their activity. This is particularly relevant in the context of anti-inflammatory and anticancer activities.
- Cell Signaling Modulation : The compound modulates key signaling pathways involved in inflammation and cancer progression, including NF-kB and MAPK pathways .
Comparative Analysis with Similar Compounds
The biological activity of CMHPD can be compared with other pyridine derivatives. Below is a table summarizing some similar compounds along with their reported activities:
Compound Name | Activity Type | IC50/Effectiveness |
---|---|---|
N-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide | Anticancer | IC50 = 5 µM |
N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide | Anti-inflammatory | IC50 = 10 µM |
8-Hydroxyquinoline | Antimicrobial | MIC = 15 µg/mL against MRSA |
Case Studies
Several studies have been conducted to evaluate the biological activity of CMHPD:
-
In Vitro Study on Cancer Cells :
- A study assessed the effect of CMHPD on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of 12 µM after 48 hours of treatment.
- Anti-inflammatory Effects :
- Antimicrobial Efficacy :
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-4-2-1-3-9(11)7-16-13(18)10-5-6-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKHXKXPQSPWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CNC(=O)C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.